![molecular formula C21H29NO B14355104 N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline CAS No. 90266-44-7](/img/structure/B14355104.png)
N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline is an organic compound characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline typically involves the following steps:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Benzylation: The 4-heptyloxyphenol is then subjected to a benzylation reaction using benzyl chloride in the presence of a base like sodium hydroxide to form 4-(heptyloxy)benzyl chloride.
Amination: The final step involves the reaction of 4-(heptyloxy)benzyl chloride with 3-methylaniline in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinones, oxidized aromatic compounds.
Reduction: Reduced aromatic amines, aliphatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with receptor sites to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but lacking the heptyloxy group.
4-Heptyloxyaniline: Contains the heptyloxy group but lacks the benzyl and methylaniline moieties.
Uniqueness
N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline is unique due to the presence of both the heptyloxy group and the methylaniline moiety, which confer distinct chemical and physical properties
Properties
CAS No. |
90266-44-7 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-3-methylaniline |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-15-23-21-13-11-19(12-14-21)17-22-20-10-8-9-18(2)16-20/h8-14,16,22H,3-7,15,17H2,1-2H3 |
InChI Key |
SMPUUCXBTRFPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



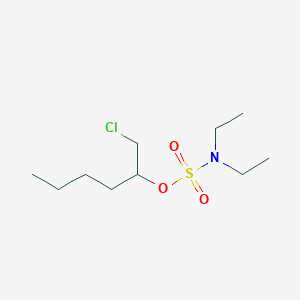
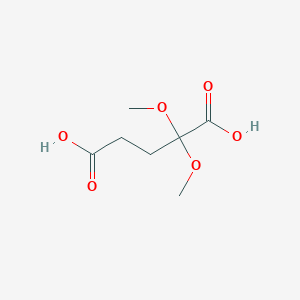


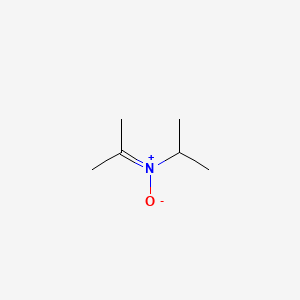
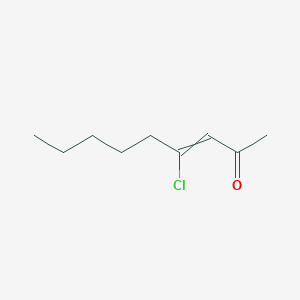
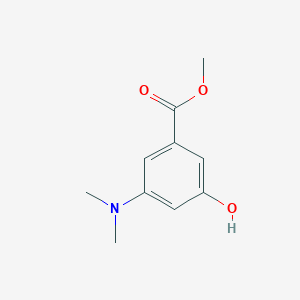
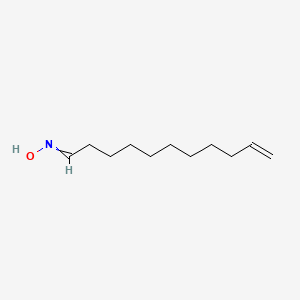
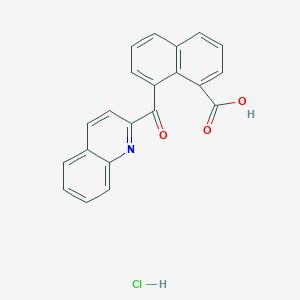
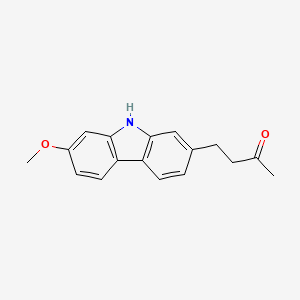

![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
